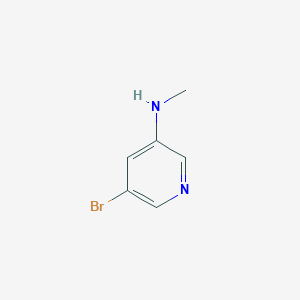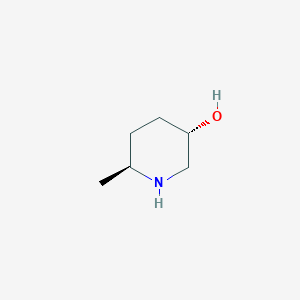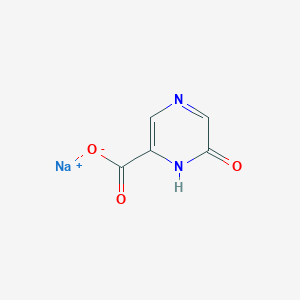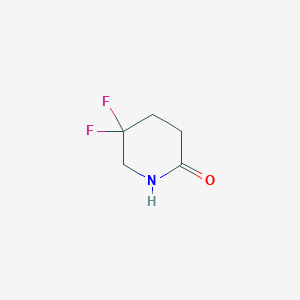
5-bromo-N-methylpyridin-3-amine
Übersicht
Beschreibung
5-Bromo-N-methylpyridin-3-amine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol. It is a brominated derivative of N-methylpyridin-3-amine, featuring a bromine atom at the 5-position of the pyridine ring and a methyl group at the nitrogen atom of the pyridine ring
Synthetic Routes and Reaction Conditions:
Suzuki Cross-Coupling Reaction: One common synthetic route involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with boronic acids in the presence of a palladium catalyst and a base. This method is widely used due to its mild reaction conditions and high efficiency.
Industrial Production Methods: The industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as N-oxide derivatives.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methylpyridin-3-amine.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed:
N-oxide Derivatives: Resulting from oxidation reactions.
5-Methylpyridin-3-amine: Resulting from reduction reactions.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Wirkmechanismus
Target of Action
It’s known that this compound is used in the synthesis of novel pyridine derivatives . These derivatives could potentially interact with various biological targets, depending on their specific structures and functional groups.
Mode of Action
The mode of action of 5-bromo-N-methylpyridin-3-amine is primarily through its role as a precursor in the synthesis of novel pyridine derivatives . The compound can undergo Suzuki cross-coupling reactions with several arylboronic acids to produce these derivatives . The resulting pyridine derivatives can then interact with their respective biological targets, leading to various biochemical changes.
Result of Action
The compound’s derivatives have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities . For instance, one of the derivatives, compound 4b, exhibited significant lysis activity against clot formation in human blood .
Biochemische Analyse
Biochemical Properties
5-Bromo-N-methylpyridin-3-amine plays a significant role in biochemical reactions, particularly in the synthesis of novel pyridine derivatives. It interacts with enzymes and proteins through binding interactions that can influence the activity of these biomolecules. For instance, it has been used in Suzuki cross-coupling reactions to produce pyridine derivatives, which have shown biological activities such as anti-thrombolytic and biofilm inhibition properties . The compound’s interactions with enzymes involved in these reactions highlight its importance in biochemical synthesis and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit biofilm formation and exhibit haemolytic activities, indicating its potential impact on cellular health and disease prevention . The compound’s ability to modulate these cellular processes underscores its significance in biochemical research and potential therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound has been shown to interact with arylboronic acids in Suzuki cross-coupling reactions, resulting in the formation of novel pyridine derivatives with biological activities . These interactions highlight the compound’s role in modulating biochemical pathways and its potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it a valuable tool in biochemical research . Its stability and potential degradation products must be carefully monitored to ensure consistent results in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-thrombolytic and biofilm inhibition properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in these pathways can affect cellular metabolism and overall biochemical processes . By modulating enzyme activity and metabolic flux, this compound can influence the production and utilization of metabolites, highlighting its potential as a metabolic regulator.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . By influencing its localization, these mechanisms can modulate the compound’s interactions with biomolecules and its overall biochemical effects.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-methylpyridin-3-amine has various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of brominated pyridines on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N-methylpyridin-3-amine is similar to other brominated pyridines, such as 2-bromo-N-methylpyridin-3-amine and 3-bromo-N-methylpyridin-2-amine. These compounds share structural similarities but differ in the position of the bromine atom and the methyl group on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
5-bromo-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-5(7)3-9-4-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZNDQSCOUIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717794 | |
| Record name | 5-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873383-06-3 | |
| Record name | 5-Bromo-N-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R)-pyrrolidin-2-yl]ethan-1-ol](/img/structure/B1396158.png)




![6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one hydrochloride](/img/structure/B1396166.png)
![N-methyl-N-[4-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396169.png)


![1-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1396174.png)
![Imidazo[1,2-c]pyrimidin-7-amine](/img/structure/B1396175.png)

![trans-3-Oxabicyclo[3.1.0]hexane-6-acetic acid](/img/structure/B1396177.png)

